molecular formula C19H19N5O2 B15206117 tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

Cat. No.: B15206117
M. Wt: 349.4 g/mol
InChI Key: FPSYLXWMQDATCO-UHFFFAOYSA-N
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Description

tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate: is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a tert-butyl carbamate group. The presence of a cyano group and a methyl group on the phenyl ring further adds to its chemical complexity.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole and pyridine rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The triazole and pyridine rings play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The cyano group and other functional groups contribute to the compound’s overall bioactivity and specificity .

Comparison with Similar Compounds

When compared to other similar compounds, tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazolopyridines and triazolothiadiazines, which also exhibit diverse biological activities

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl N-[5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]carbamate

InChI

InChI=1S/C19H19N5O2/c1-12-7-13(10-20)5-6-15(12)16-8-14(9-17-21-11-22-24(16)17)23-18(25)26-19(2,3)4/h5-9,11H,1-4H3,(H,23,25)

InChI Key

FPSYLXWMQDATCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C2=CC(=CC3=NC=NN23)NC(=O)OC(C)(C)C

Origin of Product

United States

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